(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride
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Overview
Description
(5S)-1,7-Diazaspiro[44]nonane dihydrochloride is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a dihalide, followed by purification and conversion to the dihydrochloride salt . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .
Scientific Research Applications
(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of new materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which (5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride**
- 1,6-Dioxaspiro[4.4]nonane
Uniqueness
(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications.
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(5S)-1,7-diazaspiro[4.4]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m0../s1 |
InChI Key |
WATXVKXAFDYVLK-KLXURFKVSA-N |
Isomeric SMILES |
C1C[C@@]2(CCNC2)NC1.Cl.Cl |
Canonical SMILES |
C1CC2(CCNC2)NC1.Cl.Cl |
Origin of Product |
United States |
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